molecular formula C25H27ClN6O3 B12168221 propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate

propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate

Cat. No.: B12168221
M. Wt: 495.0 g/mol
InChI Key: SDCHWCKXURNQKS-UHFFFAOYSA-N
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Description

Propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and an acetoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the carbamoyl intermediate: The reaction between 3-chlorophenyl isocyanate and 4,6-dimethylpyrimidin-2-amine in the presence of a suitable solvent such as dichloromethane.

    Coupling with phenylacetate: The intermediate is then reacted with 4-aminophenylacetate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (4-{N’‘-[(4-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate
  • Propan-2-yl (4-{N’‘-[(3-chlorophenyl)sulfonyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate

Uniqueness

Propan-2-yl (4-{N’‘-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN6O3

Molecular Weight

495.0 g/mol

IUPAC Name

propan-2-yl 2-[4-[[(E)-N-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate

InChI

InChI=1S/C25H27ClN6O3/c1-15(2)35-22(33)13-18-8-10-20(11-9-18)29-24(31-23-27-16(3)12-17(4)28-23)32-25(34)30-21-7-5-6-19(26)14-21/h5-12,14-15H,13H2,1-4H3,(H3,27,28,29,30,31,32,34)

InChI Key

SDCHWCKXURNQKS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)CC(=O)OC(C)C)/NC(=O)NC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)CC(=O)OC(C)C)NC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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